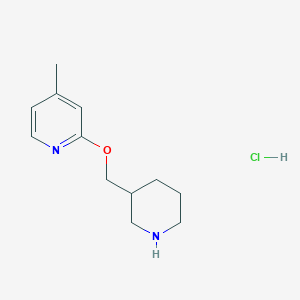

4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride

Description

4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride is a chemical compound with the molecular formula C12H18ClN2O It is a derivative of pyridine, featuring a piperidine ring attached via a methoxy group

Properties

IUPAC Name |

4-methyl-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-10-4-6-14-12(7-10)15-9-11-3-2-5-13-8-11;/h4,6-7,11,13H,2-3,5,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWRNXIUCQMCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671465 | |

| Record name | 4-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185310-76-2 | |

| Record name | 4-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Piperidin-3-ylmethoxy Pyridine Core

A key step involves the substitution of a suitable leaving group on a 2-substituted pyridine with a piperidin-3-ylmethoxy nucleophile. According to synthetic schemes reported for related 3-(piperidin-4-ylmethoxy)pyridine compounds, a Mitsunobu reaction is employed to introduce the piperidinylmethoxy substituent selectively.

Mitsunobu Reaction : This reaction couples 5-bromo-6-chloropyridin-3-ol with a BOC-protected 4-(hydroxymethyl)piperidine, yielding a BOC-protected intermediate that can be deprotected to yield the free amine containing compound.

Deprotection : Removal of the BOC group under acidic conditions (e.g., trifluoroacetic acid) yields the free piperidinylmethoxy pyridine.

This approach is adaptable for 3-substituted piperidinylmethoxy pyridines and can be modified for 4-methyl substitution on the pyridine ring.

Alternative Alkylation and Coupling Methods

Suzuki Coupling : For introducing additional substituents on the pyridine ring, Suzuki coupling reactions are performed on halogenated pyridine intermediates. This method allows for selective functionalization at different positions on the pyridine ring, which can be critical for obtaining the desired methyl substitution at the 4-position.

Hydrogenation and Reduction : Palladium-catalyzed hydrogenation is used to reduce pyridine derivatives or intermediates to piperidine analogs when necessary. Transfer hydrogenation methods using palladium on charcoal with formaldehyde as a hydrogen donor have been reported for related piperidine carboxylic acid derivatives, which may be adapted for the preparation of piperidine moieties in the target compound.

Preparation of Hydrochloride Salt

The free base 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. The stoichiometry is controlled to ensure formation of the monohydrochloride salt, improving compound stability and crystallinity.

Detailed Reaction Conditions and Data Table

Research Findings and Optimization Notes

- Catalyst Choice : Palladium on charcoal is preferred for hydrogenation steps due to high activity and selectivity.

- Temperature Control : Maintaining ambient to moderate temperatures (20–70 °C) during coupling and hydrogenation minimizes side reactions and discoloration of products.

- Use of Transfer Hydrogenation : This method avoids the need for high-pressure hydrogen gas, improving safety and scalability.

- Protecting Group Strategy : BOC protection of piperidine hydroxymethyl intermediates is essential to prevent side reactions during coupling and to facilitate purification.

- Purity and Yield : Optimized Suzuki coupling and Mitsunobu reaction conditions yield high purity intermediates, which upon deprotection and salt formation provide the final hydrochloride salt with good crystalline properties.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation in the presence of a catalyst such as palladium on carbon.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 4-Methyl-2-(piperidin-3-ylmethoxy)pyridine-3-carboxylic acid.

Reduction: 4-Methyl-2-(piperidin-3-ylmethoxy)piperidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride serves as a crucial building block for developing novel therapeutic agents. Its derivatives have shown potential in targeting various neurological disorders due to their interaction with neurotransmitter receptors, particularly nicotinic acetylcholine receptors .

Biological Studies

The compound has been extensively studied for its biological activity, particularly as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. LSD1 inhibition is associated with anticancer effects, making this compound significant in cancer research .

Table 1: Biological Activities of 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine Hydrochloride

Case Studies

- LSD1 Inhibition in Cancer Therapy : A study demonstrated that derivatives of this compound effectively inhibited LSD1, leading to reduced proliferation in cancer cell lines. The structure-activity relationship (SAR) highlighted modifications that enhanced potency and selectivity against cancer cells .

- Neurotransmitter Interaction Studies : Research investigating the binding affinity of this compound to nicotinic acetylcholine receptors showed promising results in modulating receptor activity, which could be beneficial for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperidine moiety is known to interact with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission pathways. This makes the compound of interest in the study of neurological diseases and potential therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

- 4-Methyl-2-(piperidin-3-ylmethoxy)-pyrimidine hydrochloride

- **4-Methyl-2-(piperidin-3-ylmethoxy)-benzimid

Biological Activity

4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

- Molecular Formula : C12H16ClN

- Molecular Weight : 227.72 g/mol

- IUPAC Name : 4-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride, including:

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. It inhibits the activity of pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory diseases.

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can protect cells from oxidative stress and damage.

- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary investigations have shown that the compound exhibits antimicrobial properties against certain bacterial strains.

The biological activity of 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the synthesis of inflammatory mediators.

- Gene Expression Modulation : It has been observed to influence the expression of genes related to inflammation and oxidative stress, potentially through the modulation of transcription factors like NF-kB and AP-1.

Study 1: Anti-inflammatory Activity

A study conducted by researchers evaluated the anti-inflammatory effects of 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups. The compound was administered at doses ranging from 5 to 20 mg/kg, demonstrating dose-dependent efficacy.

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested on neuronal cell lines exposed to oxidative stress. Results showed a reduction in cell death and an increase in cell viability when treated with varying concentrations of the compound (10 µM to 50 µM), indicating its potential use in neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride, a comparison with structurally similar compounds is essential:

| Compound Name | Anti-inflammatory Activity | Antioxidant Activity | Neuroprotective Effects |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride | High | High | High |

Q & A

What are the key considerations for synthesizing 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride in a laboratory setting?

Basic Research Question

Synthesis typically involves multi-step reactions, including nucleophilic substitution and salt formation. Key steps include:

- Reagents : Use of 4-methylpyridine and piperidin-3-ylmethanol derivatives as precursors, with sodium hydride or potassium carbonate as bases to facilitate ether bond formation .

- Solvents : Dichloromethane or toluene for reaction medium, followed by hydrochloric acid for salt precipitation .

- Purification : Recrystallization or column chromatography to achieve >95% purity, validated via HPLC .

- Safety : Use fume hoods, gloves, and eye protection due to potential irritancy (GHS classification data) .

How should researchers characterize the purity and structural integrity of 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride?

Basic Research Question

Characterization requires orthogonal analytical methods:

- NMR Spectroscopy : Confirm proton environments of the piperidine and pyridine moieties (e.g., δ 2.5–3.5 ppm for piperidine protons) .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ peak at expected m/z) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Melting Point : Consistency with literature values (if available) ensures crystallinity .

What strategies can be employed to optimize the pharmacological activity of 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine derivatives?

Advanced Research Question

Structure-activity relationship (SAR) studies are critical:

- Substituent Variation : Modify the piperidine ring (e.g., fluorination at C4) or pyridine methyl group to enhance receptor binding .

- Bioisosteric Replacement : Replace the methoxy group with ethoxy or amine groups to improve solubility or metabolic stability .

- In Silico Modeling : Docking studies to predict interactions with target proteins (e.g., neurotransmitter receptors) .

- In Vivo Testing : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models .

How can researchers resolve discrepancies in bioactivity data observed across different studies involving piperidine-pyridine hybrids?

Advanced Research Question

Address variability through controlled experimental design:

- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor assays) and buffer conditions (pH 7.4, 37°C) .

- Compound Integrity : Verify stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

- Dose-Response Curves : Ensure consistent molar concentrations and vehicle controls (e.g., DMSO <0.1%) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50, Ki values) .

What are the recommended protocols for safe handling and storage of 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride to ensure compound stability?

Basic Research Question

Follow GHS-aligned guidelines:

- Handling : Use PPE (nitrile gloves, lab coats) and avoid inhalation/contact; work in ventilated areas .

- Storage : Airtight containers under inert gas (argon) at -20°C, protected from light and moisture .

- Disposal : Incinerate waste via EPA-approved methods; avoid aqueous release due to potential ecotoxicity .

What analytical techniques are most effective in quantifying 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride in complex biological matrices?

Advanced Research Question

Use validated bioanalytical methods:

- LC-MS/MS : MRM mode with deuterated internal standards for plasma/brain homogenate quantification .

- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

- Calibration Curves : Linear range of 1–1000 ng/mL with R² >0.99 .

- Limit of Detection (LOD) : Typically <1 ng/mL for sensitive pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.